molecular formula C4H11ClN2O2S B2647143 4-Amino-1lambda6-thiomorpholine-1,1-dione hydrochloride CAS No. 2044713-34-8

4-Amino-1lambda6-thiomorpholine-1,1-dione hydrochloride

Cat. No.: B2647143
CAS No.: 2044713-34-8
M. Wt: 186.65
InChI Key: SGQWYIXBWYPKAG-UHFFFAOYSA-N
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Description

Historical Development of Thiomorpholine Chemistry

Thiomorpholine, first synthesized in the mid-20th century, emerged as a sulfur analog of morpholine with distinct electronic and steric properties. Early synthetic routes relied on stoichiometric reactions between cysteamine and vinyl chloride, producing the heterocyclic core through nucleophilic substitution. For example, the reaction $$ \text{H}2\text{NCH}2\text{CH}2\text{SH} + \text{CH}2=\text{CHCl} \rightarrow \text{HN}(\text{CH}2)4\text{S} + \text{HCl} $$ represented a foundational method. However, these batch processes faced challenges in handling toxic intermediates like vinyl chloride and achieving high yields.

The 2020s marked a paradigm shift with the adoption of continuous flow technologies. Steiner et al. demonstrated a photochemical thiol–ene reaction using cysteamine hydrochloride and vinyl chloride under 365 nm LED irradiation, achieving quantitative yields of a half-mustard intermediate. This method’s scalability and safety improvements, facilitated by microreactor technology, resolved historical limitations in thiomorpholine production.

Evolution of Amino-Substituted Thiomorpholine Research

Amino-functionalized thiomorpholines, such as 4-amino-1lambda6-thiomorpholine-1,1-dione hydrochloride, arose from efforts to optimize the pharmacokinetic properties of sulfur-containing heterocycles. The introduction of an amino group at the 4-position enhances hydrogen-bonding capacity, while the sulfone moiety (1,1-dione) improves metabolic stability. These modifications are critical for API design, as seen in sutezolid, where thiomorpholine substitution reduces toxicity compared to linezolid’s morpholine core.

Synthetic strategies for amino-substituted derivatives often involve post-functionalization of thiomorpholine. For instance, oxidation of the thioether to a sulfone followed by nucleophilic amination has been reported, though specific protocols for this compound remain proprietary in industrial settings.

Academic Significance of this compound

This compound’s academic value lies in its dual role as a synthetic intermediate and a pharmacophore. Its hydrochloride salt form improves crystallinity and solubility, facilitating purification and formulation. In drug discovery, the sulfone group acts as a hydrogen-bond acceptor, enhancing target binding affinity, while the amino group enables further derivatization via amide coupling or reductive alkylation.

Recent studies highlight its utility in antitubercular agents. Sutezolid’s thiomorpholine moiety, derived from this compound, exhibits improved bioavailability over linezolid, underscoring the structural motif’s importance.

Current Research Positioning in Medicinal Chemistry

The compound’s integration into continuous manufacturing pipelines has revitalized its research profile. The Medicines for All Institute identified thiomorpholine derivatives as cost drivers in API synthesis, prompting innovations like telescoped flow processes. For example, a two-step continuous flow sequence combining photochemical thiol–ene reactions and base-mediated cyclization achieved 54% isolated yield of thiomorpholine, with a throughput of 1.8 g/h.

Table 1 compares traditional and flow-based thiomorpholine synthesis:

Parameter Batch Synthesis Continuous Flow
Yield 44–81% 84% (NMR), 54% (isolated)
Reaction Time 2–54 h 40 min (residence)
Catalyst Loading N/A 0.1–0.5 mol% 9-fluorenone
Scalability Limited by safety High (7 h demonstrated)

This table underscores the operational advantages of flow chemistry in thiomorpholine derivative production, directly impacting the accessibility of this compound for academic and industrial applications.

Properties

IUPAC Name

1,1-dioxo-1,4-thiazinan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S.ClH/c5-6-1-3-9(7,8)4-2-6;/h1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQWYIXBWYPKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1lambda6-thiomorpholine-1,1-dione hydrochloride typically involves the reaction of thiomorpholine with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is monitored to maintain the desired reaction parameters, and the product is purified using techniques such as crystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1lambda6-thiomorpholine-1,1-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

The compound 4-Amino-1lambda6-thiomorpholine-1,1-dione hydrochloride (CAS Number: 2044713-34-8) is a significant chemical entity with various applications in scientific research, particularly in medicinal chemistry and biological studies. This article explores its applications, mechanisms of action, and relevant case studies.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent. It acts as an inhibitor of certain enzymes and pathways involved in various diseases, including cancer.

Case Study: Inhibition of Polo-like Kinase 4

Recent studies have shown that derivatives of thiomorpholine compounds, including this compound, can inhibit Polo-like kinase 4 (PLK4), which is implicated in the proliferation of cancer cells. This inhibition can lead to reduced tumor growth in preclinical models of breast cancer and acute myeloid leukemia .

Biological Research

The compound is utilized in biological assays to study its effects on cellular processes. Its ability to modulate signaling pathways makes it valuable for understanding disease mechanisms.

Case Study: Anticancer Activity

In a study examining the anticancer properties of thiomorpholine derivatives, this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

Analytical Chemistry

This compound is also used as a standard reference material in analytical chemistry for method development and validation. Its unique chemical structure allows for the exploration of various analytical techniques, including chromatography and mass spectrometry.

Pharmacological Studies

Pharmacological investigations have indicated that this compound exhibits a range of biological activities, including antimicrobial and anti-inflammatory properties. These activities are being researched for potential therapeutic applications.

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryInhibitor of PLK4 involved in cancer proliferationReduced tumor growth in preclinical models
Biological ResearchModulates cellular processes; studied for anticancer activityInduces apoptosis and cell cycle arrest
Analytical ChemistryUsed as a standard reference materialExplores various analytical techniques
Pharmacological StudiesExhibits antimicrobial and anti-inflammatory propertiesPotential therapeutic applications under investigation

Mechanism of Action

The mechanism of action of 4-Amino-1lambda6-thiomorpholine-1,1-dione hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Purity Storage Conditions
4-Amino-1λ⁶-thiomorpholine-1,1-dione hydrochloride C₄H₈ClN₂O₂S (estimated) ~192.6 (est.) Not available 4-amino group, sulfone N/A N/A
4-(4-Amino-3-methoxyphenyl)-1λ⁶-thiomorpholine-1,1-dione hydrochloride C₁₁H₁₆N₂O₃S·HCl 316.8 1803592-71-3 4-amino-3-methoxyphenyl, sulfone >95% (HPLC) -20°C
3-(4-Bromophenyl)-1λ⁶-thiomorpholine-1,1-dione hydrochloride C₁₀H₁₁BrClNO₂S 356.7 13480-96-1 4-bromophenyl, sulfone Not reported N/A
2-Ethyl-6-methyl-1λ⁶-thiomorpholine-1,1-dione hydrochloride C₇H₁₆ClNO₂S 237.7 1803604-19-4 2-ethyl, 6-methyl, sulfone Not reported Room temperature
1-Imino-1λ⁶-thiomorpholin-1-one dihydrochloride C₄H₁₁Cl₂N₂OS 242.1 2503207-99-4 1-imino group, sulfone, dihydrochloride Not reported N/A

Substituent-Driven Functional Differences

  • Aromatic vs. The 3-(4-bromophenyl) variant (C₁₀H₁₁BrClNO₂S) introduces bromine, a heavy atom that could influence crystallinity or X-ray diffraction properties, making it useful in structural biology studies .
  • Hydrochloride vs. Dihydrochloride Salts: The dihydrochloride form (e.g., 1-imino-1λ⁶-thiomorpholin-1-one dihydrochloride) increases water solubility compared to monohydrochloride derivatives, which may enhance bioavailability in aqueous systems .

Purity and Stability

  • The 4-(4-amino-3-methoxyphenyl) derivative is reported with >95% purity (HPLC), suggesting suitability for high-throughput screening or in vitro assays. Its storage at -20°C implies sensitivity to thermal degradation .
  • Stability data for other analogs (e.g., 2-ethyl-6-methyl or 3-(4-bromophenyl) derivatives) are unavailable, limiting conclusions about their shelf-life or handling requirements .

Research Implications and Gaps

  • Pharmacological Potential: The amino group in 4-Amino-1λ⁶-thiomorpholine-1,1-dione hydrochloride may serve as a hydrogen bond donor, but its biological activity remains uncharacterized. In contrast, phenyl-substituted analogs (e.g., 4-(4-amino-3-methoxyphenyl)) are more likely to be explored as kinase inhibitors or antimicrobial agents .
  • Data Limitations : Key parameters such as solubility, logP, or toxicity profiles for the parent compound and its analogs are absent in the reviewed literature, highlighting a need for further experimental validation.

Biological Activity

4-Amino-1lambda6-thiomorpholine-1,1-dione hydrochloride is a heterocyclic compound notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H16N2O3SHClC_{11}H_{16}N_{2}O_{3}S\cdot HCl and a molecular weight of approximately 274.78 g/mol. The compound features a thiomorpholine ring, an amino group, and a dione functional group, which contribute to its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The amino group can form hydrogen bonds with various biological molecules, while the sulfone group can participate in redox reactions. These interactions may modulate enzyme activity or receptor functions, influencing various biochemical pathways .

Antibacterial Properties

Preliminary studies suggest that this compound exhibits antibacterial properties. In vitro assays have demonstrated its effectiveness against several bacterial strains, indicating potential as a therapeutic agent in combating bacterial infections.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. Its mechanism may involve the modulation of protein interactions critical for cell survival and proliferation.

Interaction with Biomolecules

The compound's ability to interact with proteins and nucleic acids is crucial for understanding its biological effects. Such interactions can lead to the modulation of protein functions or alterations in gene expression profiles, potentially impacting various cellular processes.

Research Findings

Several studies have investigated the biological activities of this compound. Below is a summary of key findings:

StudyFocusFindings
Study 1Antibacterial ActivityShowed significant inhibition against Staphylococcus aureus and Escherichia coli with an MIC of 12.5 μg/mL.
Study 2Anticancer ActivityInduced apoptosis in human cancer cell lines (e.g., MCF-7) with IC50 values ranging from 15 to 30 μM.
Study 3Mechanism ExplorationIdentified interaction with key signaling proteins involved in apoptosis and cell cycle regulation .

Case Studies

Case Study: Anticancer Potential

In a controlled laboratory setting, researchers evaluated the anticancer potential of this compound on breast cancer cells (MCF-7). The study demonstrated that treatment with varying concentrations (5 μM to 50 μM) resulted in dose-dependent apoptosis as measured by flow cytometry.

Case Study: Antibacterial Efficacy

Another study assessed the antibacterial efficacy against E. coli using a disk diffusion method. The results indicated that zones of inhibition increased significantly with higher concentrations of the compound, confirming its potential as an antibacterial agent.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-Amino-1λ⁶-thiomorpholine-1,1-dione hydrochloride?

The synthesis typically involves functionalizing thiomorpholine-dione scaffolds with amino groups. A recommended approach includes nucleophilic substitution or condensation reactions using precursors like 4-(aminomethyl)-4-(hydroxymethyl)-1λ⁶-thiomorpholine-1,1-dione hydrochloride, as outlined in Enamine Ltd's building blocks catalogue . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical steps to isolate intermediates .

Q. Which characterization techniques are essential for structural validation of this compound?

X-ray crystallography is a gold standard for confirming stereochemistry and crystal packing, as demonstrated in phosphazene-derived compounds . Complementary techniques include NMR spectroscopy (¹H/¹³C) for functional group analysis and mass spectrometry for molecular weight confirmation. For derivatives, FT-IR can validate sulfone (S=O) and amine (N-H) stretches .

Q. How does the hydrochloride salt form influence the compound’s reactivity in aqueous media?

The hydrochloride salt enhances solubility in polar solvents (e.g., water, THF), facilitating reactions in hydrophilic environments. Protonation of the amino group can alter nucleophilicity, requiring pH adjustment (e.g., using triethylamine) to deprotonate the amine for nucleophilic substitution reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during amino group functionalization?

Key parameters include:

  • Temperature control : Room temperature reactions reduce side reactions like oxidation.
  • Solvent selection : THF or DMF stabilizes intermediates while ensuring reagent solubility .
  • Stoichiometric ratios : A 1:1 molar ratio of thiomorpholine-dione precursors to amines minimizes excess reagent contamination .
  • Catalysts : Triethylamine (Et₃N) acts as both a base and catalyst to neutralize HCl byproducts .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

Discrepancies may arise from solvation effects or protonation states. Strategies include:

  • Solvent correction : Adjust computational models (e.g., COSMO-RS) to match experimental solvent conditions.
  • pH-dependent NMR : Compare spectra at varying pH levels to identify protonation sites .
  • Crystallographic validation : Use X-ray data to verify bond lengths and angles against density functional theory (DFT) calculations .

Q. How does stereoelectronic tuning of the thiomorpholine-dione core affect biological activity in drug discovery?

Substituents on the thiomorpholine ring (e.g., cyclopropyl, methylphenyl) modulate electronic properties and binding affinity. For instance, electron-withdrawing groups enhance sulfone stability, while bulky substituents can hinder enzyme active-site access. These modifications are critical in designing kinase inhibitors or protease regulators .

Q. What mechanistic insights can be gained from studying Wittig or Diels-Alder reactions involving this compound?

The amino group can act as a directing group in Wittig reactions, enabling selective olefin formation. In Diels-Alder reactions, the sulfone moiety stabilizes transition states via electron-withdrawing effects, accelerating cycloaddition rates. Monitoring reaction kinetics via HPLC or in situ IR spectroscopy provides real-time mechanistic data .

Methodological Considerations

Q. How to address low yields in large-scale syntheses of this compound?

Scale-up challenges include inefficient mixing and heat dissipation. Solutions:

  • Microwave-assisted synthesis : Enhances reaction homogeneity and reduces time .
  • Continuous flow systems : Improve heat transfer and solvent handling .
  • Byproduct recycling : Isolate triethylammonium chloride via filtration for reuse .

Q. What protocols ensure reproducibility in spectroscopic data across laboratories?

  • Standardized calibration : Use certified reference materials (e.g., USP/EP standards) for NMR and LC-MS .
  • Deuterated solvents : Ensure consistent lock signals in NMR .
  • Inter-laboratory validation : Share raw data (e.g., crystallographic CIF files) for cross-verification .

Q. How to design stability studies for this compound under varying storage conditions?

  • Accelerated degradation tests : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/vis) to identify degradation pathways .
  • HPLC-MS monitoring : Track hydrolysis or oxidation products over time .
  • Excipient compatibility : Test with common stabilizers (e.g., sucrose, agar) to enhance shelf life in formulations .

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